molecular formula C9H13N5O B6533048 3-methyl-6-(2-methylpropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1070806-84-6

3-methyl-6-(2-methylpropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B6533048
CAS RN: 1070806-84-6
M. Wt: 207.23 g/mol
InChI Key: PYGUUHHLCISYAD-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that have been studied for their wide range of biological activities . They are part of a larger group of compounds known as pyrido[2,3-d]pyrimidines, which are important classes of fused heterocyclic systems due to their wide range of biological activity .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives has been developed . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, related compounds such as pyrido[2,3-d]pyrimidines exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Future Directions

The development of new derivatives of pyrido[2,3-d]pyrimidines and triazolopyrimidines is a rapidly growing area of organic synthesis . These compounds have potential for further evaluation of their chemical properties and biological activity.

properties

IUPAC Name

3-methyl-6-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-6(2)4-14-5-10-8-7(9(14)15)11-12-13(8)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGUUHHLCISYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)N=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-isobutyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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